2-Bromocyclobutanone

描述

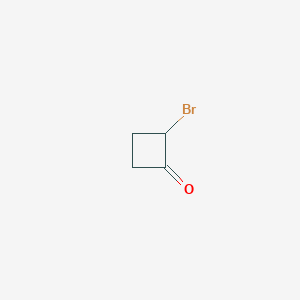

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZZIZVMMMRELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503225 | |

| Record name | 2-Bromocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-01-4 | |

| Record name | 2-Bromocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromocyclobutanone

Direct Bromination of Cyclobutanone (B123998)

The most direct approach to synthesizing 2-bromocyclobutanone is through the bromination of cyclobutanone at the α-position. This transformation leverages the reactivity of the carbons adjacent to the carbonyl group.

While the user-provided outline mentions "Electrophilic Aromatic Substitution," it is important to clarify that cyclobutanone is an aliphatic, not an aromatic, compound. The relevant mechanism is electrophilic alpha-substitution, a characteristic reaction of ketones. This process typically proceeds through an enol or enolate intermediate.

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of an enol. This enol then acts as a nucleophile, attacking an electrophilic bromine source. The electron-withdrawing nature of the ketone functional group enhances the acidity of the α-hydrogens, making their removal and subsequent substitution possible. This pathway is favored because the formation of the enol intermediate is a key step, allowing for the selective introduction of a bromine atom at the carbon adjacent to the carbonyl.

A variety of reagents and conditions have been developed for the direct bromination of cyclobutanone and its derivatives. The choice of reagent can influence the reaction's efficiency and selectivity.

Molecular bromine (Br₂) is a common brominating agent. Its reactivity can be enhanced by the presence of acid catalysts. For instance, concentrated sulfuric acid (H₂SO₄) can be used to generate hydrogen bromide (HBr) in situ from sodium bromide, which then facilitates the reaction. Lewis acids, such as iron(III) bromide (FeBr₃), are also effective catalysts, promoting the generation of bromonium ions for the electrophilic attack.

N-Bromosuccinimide (NBS) is another widely used reagent for alpha-bromination of ketones. commonorganicchemistry.com It serves as a source of electrophilic bromine and is often used under conditions that can involve radical initiators, although for α-bromination of ketones, ionic pathways are common. commonorganicchemistry.com The use of NBS can sometimes offer milder reaction conditions compared to molecular bromine. commonorganicchemistry.com One of the significant challenges in direct bromination is preventing over-bromination, which leads to the formation of α,α-dibromocyclobutanones as a considerable byproduct. google.com Careful control of stoichiometry and reaction temperature is crucial to minimize these side reactions.

Table 1: Reagents and Conditions for Direct Bromination of Cyclobutanone

| Reagent(s) | Catalyst/Conditions | Typical Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | -10 to 0 | 45-55 | Careful temperature control is needed to minimize ring-opening. |

| Bromine (Br₂) | Hydrogen bromide (HBr) | Chloroform | Not specified | - | Prone to forming α,α-dibromocyclobutanones. google.com |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | Not specified | Not specified | - | A common method for bromination of cyclobutanone derivatives. |

| Pyridinium perbromide | - | Ethyl Acetate (B1210297) | 20 | High | Used for substituted cyclobutanones, yielding up to 88.6% of the desired product. google.com |

Regioselectivity in the bromination of cyclobutanone is directed by the carbonyl group, which activates the adjacent α-positions. For unsubstituted cyclobutanone, the two α-positions are equivalent. However, in substituted cyclobutanones, the reaction's regioselectivity becomes a critical factor. Bromination will preferentially occur at the more substituted α-carbon under thermodynamic control (acid-catalyzed), but can be directed to the less substituted carbon under kinetic control (base-mediated).

Stereoselectivity becomes relevant when the bromination creates a new stereocenter or when existing stereocenters on the ring influence the direction of the incoming bromine atom. For instance, the bromination of alkenes often proceeds via an anti-addition mechanism through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome. ucalgary.ca While the mechanism for ketone bromination is different, steric hindrance from existing substituents on the cyclobutane (B1203170) ring can direct the electrophile to the less hindered face of the enol intermediate, leading to a preferred stereoisomer.

Reagents and Conditions for Direct Bromination (e.g., Br₂, NBS)

Indirect Synthetic Routes to this compound Precursors

Indirect methods involve constructing the cyclobutane ring in a manner that either incorporates the bromine atom during the ring formation or creates a precursor that can be readily converted to this compound.

Cyclobutenones serve as versatile precursors for the synthesis of this compound derivatives. A key strategy involves the 1,4-conjugate addition to the cyclobutenone ring system. This approach allows for the introduction of various substituents at the 3-position, followed by trapping of the resulting enolate with an electrophilic bromine source to install the bromine at the 2-position. This sequential process provides a valuable synthetic handle for further chemical transformations. nih.gov

Another approach involves the regioselective bromination of cyclobutene (B1205218) derivatives at the allylic position. nih.govacs.org The resulting bromocyclobutenes can then be converted into the corresponding cyclobutenones, which may serve as precursors themselves or be further modified. nih.govacs.org The regioselectivity of this initial bromination is often controlled by the electronic properties of the substituents on the cyclobutene ring. nih.gov

The [2+2] cycloaddition is a powerful method for constructing four-membered rings and is a cornerstone of cyclobutane synthesis. nih.gov The reaction of a ketene (B1206846) with an alkene is a common route to cyclobutanones. wikipedia.orgrsc.org To synthesize this compound using this method, a halogenated ketene, such as bromoketene, can be reacted with an appropriate alkene. The ketene can be generated in situ from precursors like α-bromoacetyl halides.

Alternatively, α-halocyclobutanones can be synthesized via the [2+2] cycloaddition of haloketenes to terminal olefins. researchgate.net These α-halocyclobutanones can, in some cases, undergo rearrangement to furnish α'-halocyclobutanones, which places the halogen on the desired carbon relative to the carbonyl for certain substituted systems. researchgate.net The versatility of the [2+2] cycloaddition allows for the preparation of a wide array of substituted cyclobutanones that can be precursors to the target molecule. nih.govorganic-chemistry.org

Approaches Involving [2+2] Cycloadditions

Stereoselective Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane and cyclobutanone derivatives. nih.gov Significant research has been dedicated to developing stereoselective and enantioselective versions of these reactions using chiral auxiliaries or catalysts. nih.gov

One approach involves the photochemical [2+2] cycloaddition, which is a widely used method for constructing carbocyclic compounds. unica.it Another strategy is the intramolecular [2+2] cycloaddition of keteniminium salts, which can be more general than the corresponding ketene-based methods. researchgate.net This approach allows for the synthesis of cyclobutanones fused to other cyclic systems with high regio- and stereocontrol. researchgate.net

The development of cascade reactions, combining asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition, has provided an efficient route to enantioenriched cyclobutane derivatives. chemistryviews.orgnih.gov This method uses readily available starting materials and proceeds under mild conditions to afford chiral cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov

Rearrangement Reactions Leading to Cyclobutanone Scaffolds

Rearrangement reactions offer an alternative and powerful strategy for the construction of the cyclobutanone ring system. These methods often involve either the contraction of a larger ring or the rearrangement of an existing cyclic structure.

Ring contraction reactions provide a valuable route to cyclobutanes and their derivatives from larger ring systems. rsc.org These transformations can involve the rearrangement or extrusion of a small molecule from a larger carbocyclic or heterocyclic precursor. rsc.org

One notable example is the stereospecific ring contraction of pyrrolidines to cyclobutanes. acs.orgntu.ac.uk This reaction proceeds through the formation of a 1,1-diazene intermediate, which upon nitrogen extrusion, generates a 1,4-biradical that rapidly cyclizes to the cyclobutane product. acs.orgntu.ac.uk Another method involves the tandem Wittig reaction and 1,2-carbon migration of α-hydroxycyclobutanones to yield cyclopropanecarbaldehydes, demonstrating a ring contraction from a four-membered to a three-membered ring. rsc.orgresearchgate.net

The Wolff rearrangement is another significant ring contraction method used to construct four- and five-membered carbocycles in natural product synthesis. rsc.orgacs.org

The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base, which can lead to carboxylic acid derivatives. youtube.comnrochemistry.comwikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. nrochemistry.comwikipedia.org The reaction typically proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org

A variation of this is the homo-Favorskii rearrangement, which involves the rearrangement of β-halo ketones and cyclobutanones, also leading to ring contraction. wikipedia.org This reaction proceeds in a similar manner to the Favorskii rearrangement but involves a cyclobutanone intermediate. wikipedia.org The quasi-Favorskii rearrangement occurs when the α-halo ketone lacks enolizable hydrogens. nrochemistry.com A semi-benzilic Favorskii rearrangement of 3-aryl- and 3-alkyl-2,2-dichlorocyclobutanols has been used to stereoselectively synthesize cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. researchgate.net

Ring Contraction Methodologies

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to their utility as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. thieme-connect.dethieme-connect.de

Strategies for Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another. wikipedia.org This can be achieved through various strategies, including the use of chiral substrates, chiral auxiliaries, chiral reagents, or chiral catalysts. wikipedia.orgiipseries.org

In the context of this compound synthesis, enantioselectivity can be introduced at different stages. One approach is the enantioselective functionalization of a pre-formed cyclobutane ring. For instance, an enantioselective approach to chiral 2,3-disubstituted cyclobutanones has been developed through the sequential 1,4-conjugate addition, trapping, and cross-coupling of cyclobutenones, where an intermediate this compound serves as a key handle for further modifications. researchgate.net

Another powerful strategy is the use of chiral catalysts in cycloaddition reactions to form the cyclobutanone ring with high enantiopurity. nih.gov For example, the use of a chiral titanium reagent to catalyze the [2+2] cycloaddition of ketene dimethyl dithioacetal with an unsaturated ester yields a chiral cyclobutanone thioacetal with high enantiomeric excess, which can then be converted to the desired chiral cyclobutanone. thieme-connect.de

Furthermore, electricity-driven asymmetric bromocyclization reactions, enabled by chiral phosphate (B84403) anion phase-transfer catalysis, represent a modern and efficient method for creating chiral bromo-containing cyclic compounds. nih.gov

The desymmetrization of prochiral cyclobutanones is another elegant strategy. nih.gov This can be achieved through a nitrogen insertion reaction using a chiral aminoindanol, leading to chiral γ-lactams with high diastereoselectivity. nih.gov

Below is a table summarizing various synthetic strategies for cyclobutanone derivatives, including those that can be precursors to this compound.

| Synthetic Strategy | Key Reagents/Catalysts | Product Type | Enantio-/Diastereoselectivity | Reference(s) |

| Chiral Keteniminium Salt Cycloaddition | L-proline derived keteniminium salt, cyclopentene | Bicyclic cyclobutanone | >97% ee | thieme-connect.dethieme-connect.de |

| Chiral Keteniminium Salt Cycloaddition | N-tosylsarcosinamide derived keteniminium salt, olefin | cis-α-Aminocyclobutanone | 68%–98% ee | nih.gov |

| Stereoselective Cycloaddition | Chiral titanium reagent, ketene dimethyl dithioacetal | Chiral cyclobutanone thioacetal | >90% ee | thieme-connect.de |

| Cascade Reaction | Ir catalyst, chiral phosphoramidite (B1245037) ligand, photosensitizer | Enantioenriched cyclobutane derivatives | High dr and ee | chemistryviews.orgnih.gov |

| Ring Contraction | Pyrrolidines, HTIB | Substituted cyclobutanes | Stereospecific | acs.orgntu.ac.uk |

| Favorskii Rearrangement | α-Halo ketones, base | Ring-contracted carboxylic acid derivatives | Stereoselective | nrochemistry.comwikipedia.orgresearchgate.net |

| Enantioselective Functionalization | Cyclobutenones, sequential addition/trapping/coupling | Chiral 2,3-disubstituted cyclobutanones | Good enantioselectivity | researchgate.net |

| Asymmetric Desymmetrization | Prochiral cyclobutanones, chiral aminoindanol | Chiral γ-lactams | Up to 88:12 dr | nih.gov |

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in a reaction. york.ac.uksigmaaldrich.cn This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction through steric hindrance or other electronic effects. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uksigmaaldrich.cn

In the context of this compound synthesis, a chiral auxiliary can be attached to a cyclobutane precursor to direct a diastereoselective bromination. For instance, an achiral enolate derived from a cyclobutanone-auxiliary adduct can be selectively protonated or reacted with an electrophilic bromine source. The auxiliary creates a chiral environment that biases the approach of the electrophile to one face of the enolate.

A notable application involves the formal vinylidene insertion into cyclopropanone equivalents. chemrxiv.org In this multi-step sequence, a chiral 1-sulfonylcyclopropanol acts as a cyclopropanone equivalent. Addition of an alkenyl-Grignard reagent followed by electrophilic activation with N-bromosuccinimide (NBS) triggers a stereospecific ring expansion to form a brominated cyclobutanone intermediate. chemrxiv.org The chirality of the starting cyclopropanol, which functions as the auxiliary, dictates the stereochemistry of the resulting cyclobutanone.

Similarly, auxiliaries like Evans oxazolidinones or pseudoephedrine amides can be used. wikipedia.orgsioc-journal.cnresearchgate.net A substrate containing a cyclobutane ring can be attached to the auxiliary, and subsequent enolate formation followed by bromination would proceed with high diastereoselectivity, controlled by the bulky substituents on the auxiliary. sioc-journal.cn

| Auxiliary Type | General Substrate | Key Reagent | Typical Diastereoselectivity (de) | Reference |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | LDA, NBS | >90% | sioc-journal.cnresearchgate.net |

| Pseudoephedrine | Carboxylic Acid Amide | LDA, NBS | High | wikipedia.org |

| 1-Sulfonylcyclopropanol | Alkenyl-Grignard | NBS | Good to Excellent | chemrxiv.org |

| Camphor-derived | Ester | LDA/Solvent, Alkyl Halide | >95% | researchgate.net |

This table presents generalized data for well-established chiral auxiliaries in asymmetric synthesis, illustrating their potential application for creating chiral centers as found in this compound.

Enantioconvergent Cross-Coupling Strategies

Enantioconvergent catalysis is a powerful modern strategy wherein a chiral catalyst converts a racemic mixture of a starting material into a single, highly enantioenriched product, potentially achieving a theoretical maximum yield of 100%. nih.gov This approach is particularly valuable for alkyl-alkyl cross-couplings, which have traditionally been challenging. researchgate.net

In the synthesis of chiral cyclobutanes, this compound serves as a key intermediate or substrate. researchgate.netnih.gov An enantioselective approach can involve the 1,4-conjugate addition of an organometallic reagent to a cyclobutenone, followed by in-situ trapping of the resulting enolate with an electrophilic bromine source to generate a racemic or diastereomeric mixture of a this compound derivative. This intermediate can then undergo an enantioconvergent cross-coupling reaction.

Transition-metal catalysis, particularly with nickel, cobalt, or palladium, is central to these strategies. nih.govsustech.edu.cnchemrxiv.org A chiral ligand coordinates to the metal center, creating a chiral catalytic environment. The catalyst then preferentially reacts with one enantiomer of the racemic substrate (e.g., a this compound derivative) or, more commonly, cycles both enantiomers through a prochiral radical or organometallic intermediate to generate a single product enantiomer. sustech.edu.cn For example, nickel-catalyzed enantioconvergent couplings of racemic alkyl electrophiles with olefins or organozinc reagents have been developed with high efficiency. nih.govresearchgate.net

A specific strategy for synthesizing chiral 2,3-disubstituted cyclobutanones utilizes a sequential 1,4-conjugate addition/trapping/cross-coupling of cyclobutenones. nih.govresearchgate.net The intermediate this compound, formed after the trapping step, is a valuable synthetic handle for these subsequent coupling transformations, which can be rendered enantioselective. researchgate.netnih.gov

| Catalyst/Ligand System | Substrate Type 1 | Substrate Type 2 | Enantiomeric Excess (ee) | Reference |

| Ni/Chiral Bis(oxazoline) | Racemic α-bromo amide | Olefin | >90% | nih.gov |

| Co/Chiral N,N,P-Ligand | Racemic Benzyl Chloride | Arylzinc Reagent | Moderate to Good | sustech.edu.cn |

| Fe/Chiral Cyanobis(oxazoline) | Racemic Benzylic Chloride | Aryl Boronic Ester | High | rsc.org |

| Pd/Chiral NHC Ligand | Racemic sec-Alkylzinc | Aryl Halide | up to 95.5:4.5 er | chemrxiv.org |

This table summarizes representative enantioconvergent cross-coupling systems, highlighting the types of catalysts and substrates that are analogous to potential strategies involving this compound derivatives.

Scalability and Cost-Effectiveness of Synthesis

The scalability and cost-effectiveness of a synthetic route are critical for its practical application, whether in academic research for producing large quantities of an intermediate or in industrial manufacturing. For this compound, these factors depend heavily on the chosen synthetic methodology.

Methods that utilize inexpensive and readily available starting materials and reagents are generally more cost-effective. The bromination of cyclobutanone using reagents like N-bromosuccinimide (NBS) is a common approach. While NBS is a moderately priced reagent, alternative bromination methods using systems like KBr with an oxidant can be more economical. rsc.org

Reaction conditions play a major role in scalability.

Mild Conditions: Base-catalyzed methods, such as using sodium acetate at room temperature, are highly advantageous for scaling up. These reactions avoid the need for expensive cryogenic equipment or high-pressure reactors, reducing both operational costs and safety risks. A reported synthesis using sodium acetate achieves a high yield of 85% under mild conditions.

Complex Catalytic Systems: In contrast, enantioselective syntheses that rely on chiral auxiliaries or complex, multi-component chiral catalyst systems can be less cost-effective. researchgate.net The auxiliaries or ligands themselves can be expensive to purchase or require multi-step syntheses, and the metal precursors (e.g., palladium, nickel) also add to the cost. sustech.edu.cnchemrxiv.org

Purification is another key consideration. Chromatographic purification, often required for high-purity materials especially in asymmetric synthesis, is time-consuming and solvent-intensive, making it less suitable for large-scale production. Routes that yield a product pure enough after a simple extraction or crystallization are much more scalable.

Continuous flow reactors represent a modern approach to enhance scalability and safety, although they require initial investment in specialized equipment.

| Synthetic Method | Key Reagents | Conditions | Reported Yield | Scalability & Cost Considerations | Reference |

| Acetate-Catalyzed Bromination | Cyclobutanone, NaOAc, Bromine source | 25°C | 85% | High scalability due to mild conditions and inexpensive reagents. | |

| Semibenzilic Rearrangement | Substituted Cyclobutanone, NaOH | 100°C | 78% | Good scalability; avoids di-bromination issues. | |

| Chiral Auxiliary-Mediated | Substrate-Auxiliary Adduct, LDA, NBS | Cryogenic temps (e.g., -78°C) | Variable | Lower scalability due to cost of auxiliary, cryogenic conditions, and chromatographic purification. | researchgate.net |

| Enantioconvergent Coupling | Racemic substrate, Chiral Catalyst | Mild to cryogenic | Variable | Low to moderate scalability; high cost of chiral ligands and metal catalysts. | nih.govsustech.edu.cn |

Chemical Reactivity and Reaction Mechanisms of 2 Bromocyclobutanone

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 2-bromocyclobutanone is susceptible to displacement by various nucleophiles. This reactivity is characteristic of α-halo ketones and is a cornerstone of their synthetic utility. The general mechanism for this substitution can proceed through a direct displacement pathway (SN2), where the nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry. libretexts.org

Reaction with Amines and Thiols

This compound readily reacts with nucleophiles such as amines and thiols. These reactions typically involve the displacement of the bromide ion by the nitrogen or sulfur atom of the nucleophile, respectively. For instance, reaction with a primary or secondary amine would yield a 2-aminocyclobutanone derivative. Similarly, thiols react to form 2-thiocyclobutanones. These reactions are fundamental in building more complex molecular architectures. researchgate.net

In some cases, particularly with primary amines, the initial substitution product can undergo further reactions. For example, the reaction of 2-hydroxycyclobutanone with secondary arylamines has been shown to lead to the formation of tryptamines through a tandem reaction sequence. researchgate.net

Formation of Substituted Cyclobutanones

The nucleophilic substitution reactions of this compound are a primary method for the synthesis of a wide array of substituted cyclobutanones. a2bchem.com A variety of nucleophiles beyond amines and thiols can be employed, including alkoxides, cyanides, and carbanions, leading to the corresponding 2-alkoxy, 2-cyano, and 2-alkyl/aryl substituted cyclobutanones. The resulting substituted cyclobutanones are valuable intermediates for further synthetic transformations. researchgate.netresearchgate.net

A notable reaction involving nucleophilic attack and subsequent rearrangement is the Favorskii rearrangement. wikipedia.orgmsu.eduadichemistry.com When this compound is treated with a base, such as hydroxide (B78521) or an alkoxide, it can undergo a ring contraction to form a cyclopropanecarboxylic acid or its corresponding ester. wikipedia.orgadichemistry.com The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic attack of an enolate. wikipedia.orgadichemistry.com However, for strained systems like this compound, a semi-benzilic acid type rearrangement may also occur, particularly when enolate formation is disfavored. edurev.in

Carbonyl Group Reactivity

The carbonyl group in this compound exhibits typical ketonic reactivity, undergoing addition reactions with various reagents.

Reduction Reactions to Alcohols

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding 2-bromocyclobutanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be crucial to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond. These reduction reactions provide access to 2-halocyclobutanols, which are themselves useful synthetic intermediates. researchgate.net

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2-Bromocyclobutanol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromocyclobutanol | Reduction |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (RMgX), readily add to the carbonyl group of this compound. thieme-connect.comcollectionscanada.gc.ca This reaction provides a powerful method for the formation of new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after an aqueous workup. masterorganicchemistry.compressbooks.pubchemguide.co.uk For example, the reaction of this compound with an aryl Grignard reagent at low temperatures (-78 °C) has been used to prepare 1-aryl-2-bromocyclobutanols. researchgate.netthieme-connect.com These resulting halohydrins can undergo further transformations, such as thermal ring-opening reactions. researchgate.net

| Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent (RMgX) | Magnesium alkoxide | Tertiary alcohol |

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, further highlighting its synthetic versatility. a2bchem.com In these reactions, the π-system of the carbonyl group or a derived enol ether can react with a diene or other unsaturated systems. While specific examples directly involving this compound in well-defined cycloadditions like the Diels-Alder reaction are not extensively detailed in the provided context, the general reactivity profile of α,β-unsaturated ketones suggests its potential as a dienophile. Cycloaddition reactions are powerful tools for the construction of complex cyclic systems in a single step. slideshare.netrsc.org

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com While cyclic enones like cyclopentenone and cyclohexenone are generally unreactive as dienophiles under thermal conditions unless activated, the inherent ring strain in cyclobutenone enhances its reactivity. nih.gov

Although direct reports on the Diels-Alder reactions of this compound are not extensively detailed in the provided search results, the reactivity of the parent cyclobutenone suggests that its derivatives, including this compound, would also serve as effective dienophiles. nih.gov The strain in the four-membered ring lowers the activation energy for the cycloaddition, making it more reactive than its five- and six-membered counterparts. nih.gov This increased reactivity allows for cycloadditions with a variety of dienes to form complex polycyclic structures. nih.gov Halogenated cycloalkenones have been investigated as potent dienophiles in both intermolecular and intramolecular Diels-Alder reactions. sigmaaldrich.com

The general scheme for a Diels-Alder reaction involving a substituted cyclobutenone is as follows:

In this reaction, the substituted cyclobutenone acts as the dienophile, reacting with a conjugated diene to form a bicyclic adduct.

Formation of Complex Cyclic Structures

This compound's ability to participate in cycloaddition reactions makes it a valuable precursor for the synthesis of intricate cyclic and polycyclic frameworks. a2bchem.com The adducts formed from Diels-Alder reactions, for instance, contain a strained cyclobutanone (B123998) moiety that can undergo further transformations. nih.gov These transformations can include regioselective ring expansions to create cyclopentanones, lactones, and lactams, which are often difficult to synthesize through direct Diels-Alder reactions. nih.gov

The versatility of this compound extends to its use as an intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. a2bchem.comlookchem.com Its cyclobutane (B1203170) ring provides a scaffold for further functionalization, enabling the construction of complex molecules with specific properties. a2bchem.com

Ring-Opening and Rearrangement Reactions

The strained nature of the cyclobutane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, often leading to the formation of more stable products.

Favorskii Rearrangement Mechanisms

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones like this compound, this rearrangement typically results in ring contraction. wikipedia.orguomustansiriyah.edu.iq

When treated with a base such as hydroxide, this compound undergoes a Favorskii rearrangement to yield cyclopropanecarboxylic acid. scribd.com The reaction can also be carried out with alkoxides or amines to produce the corresponding esters or amides. wikipedia.org

Table 1: Products of Favorskii Rearrangement of this compound with Different Bases

| Base | Product |

| Hydroxide (e.g., NaOH) | Cyclopropanecarboxylic acid |

| Alkoxide (e.g., NaOCH₃) | Methyl cyclopropanecarboxylate |

| Amine (e.g., RNH₂) | N-Alkylcyclopropanecarboxamide |

This table is based on the general principles of the Favorskii rearrangement. wikipedia.orgslideshare.net

The mechanism of the Favorskii rearrangement has been a subject of considerable investigation, with two primary pathways proposed: the cyclopropanone mechanism and the semi-benzylic mechanism.

The most commonly accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate. wikipedia.orgslideshare.net The process begins with the abstraction of an acidic α-proton by a base, forming an enolate. wikipedia.org This is followed by an intramolecular nucleophilic attack, where the enolate displaces the bromide ion to form a bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com The highly strained cyclopropanone is then attacked by a nucleophile (such as hydroxide or alkoxide), leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to give the final product. wikipedia.org

However, for this compound, the formation of a highly strained bicyclo[1.1.0]butanone intermediate is considered less likely. edurev.in The significant strain in such an intermediate may restrict the operation of the cyclopropanone mechanism in this specific case. edurev.in

An alternative pathway, the semi-benzylic mechanism, is proposed for cases where enolate formation is not possible or unfavorable. wikipedia.orguomustansiriyah.edu.iq This mechanism is also considered for compounds like this compound, where the cyclopropanone pathway is hindered by strain. edurev.in

In the semi-benzylic mechanism, the nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates with the displacement of the halide ion. wikipedia.org This mechanism can explain the formation of the observed product without the incorporation of deuterium (B1214612) when the reaction is carried out in D₂O, which would be expected in the cyclopropanone mechanism. edurev.in The lack of deuterium incorporation in the product ring when this compound is treated with a base in D₂O provides strong evidence for the operation of the semi-benzylic mechanism in this case. edurev.in

Cyclopropanone Mechanism

Thermal Ring-Opening Reactions

In addition to base-catalyzed rearrangements, this compound can undergo thermal ring-opening reactions. lookchem.comresearchgate.net Pyrolysis of this compound can lead to the formation of bromoketene. e-bookshelf.de Electrocyclic ring-opening reactions are a class of pericyclic reactions that involve the breaking of a σ-bond to form a conjugated π-system. umn.edu These reactions are, in principle, reversible, though thermodynamics often favors one direction. umn.edu The thermal ring-opening of cyclobutene (B1205218) derivatives is a well-established process, and similar reactivity can be expected for this compound, leading to the formation of linear, unsaturated bromo-carbonyl compounds.

Base-Induced Ring Contraction

The most prominent base-induced reaction of this compound is the Favorskii rearrangement, which results in a ring contraction to form cyclopropanecarboxylic acid derivatives. wikipedia.orgscienceinfo.com This reaction is a general feature of α-halo ketones possessing an enolizable proton on the α'-carbon. etsu.eduddugu.ac.in In the case of cyclic α-halo ketones like this compound, this rearrangement provides a direct method for synthesizing three-membered ring structures. wikipedia.orgresearchgate.net

The widely accepted mechanism proceeds through a cyclopropanone intermediate. wikipedia.orgslideshare.net The process is initiated by a base, such as a hydroxide or alkoxide, which abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine). wikipedia.orgscienceinfo.com This generates an enolate, which then undergoes an intramolecular nucleophilic substitution, where the enolate carbon attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a highly strained bicyclic cyclopropanone intermediate. wikipedia.orgslideshare.net Subsequent nucleophilic attack by the base on the carbonyl carbon of this intermediate opens the three-membered ring. This ring-opening occurs in a manner that forms the more stable carbanion, which is then protonated during workup to yield the final cyclopropanecarboxylic acid or its corresponding ester or amide. wikipedia.orgscienceinfo.comddugu.ac.in

An alternative pathway, known as the quasi-Favorskii or semi-benzylic acid rearrangement, can occur in cases where the α'-carbon has no hydrogens and cannot form an enolate. wikipedia.orgddugu.ac.in This involves direct nucleophilic attack on the carbonyl, followed by a concerted migration of the neighboring carbon and displacement of the halide. scienceinfo.com

Ring Expansion Reactions of Cyclobutanones

Cyclobutanones, including derivatives conceptually related to this compound, can undergo ring expansion reactions to form five-membered ring systems, such as γ-lactams. These transformations are synthetically valuable for accessing larger rings that can be challenging to synthesize by direct cyclization. etsu.eduresearchgate.net

The insertion of a nitrogen atom into the cyclobutanone ring is a key method for synthesizing γ-lactams, which are important structural motifs in many biologically active molecules. slideshare.netresearchgate.netepdf.pub This transformation is often accomplished through variants of the Beckmann or Schmidt rearrangements, or other related aza-Baeyer-Villiger type reactions. ddugu.ac.incdnsciencepub.com

The Beckmann rearrangement typically involves the treatment of a cyclobutanone oxime with an acid. wikipedia.orguoi.gr The protonated oxime rearranges, with one of the α-carbons migrating to the nitrogen, to form a nitrilium ion. This intermediate is then trapped by water to yield the γ-lactam after tautomerization. uoi.gr However, for strained ketones like cyclobutanones, the classic Beckmann rearrangement can be complicated by competing fragmentation reactions. slideshare.netresearchgate.net Modified procedures, for instance, using Tamura's reagent with aqueous HCl, have been developed to suppress this fragmentation and favor the desired ring expansion. researchgate.net

The Schmidt reaction provides another route, involving the reaction of the ketone with hydrazoic acid (HN₃) under acidic conditions. nih.gov Asymmetric versions of this reaction have been developed using chiral hydroxyalkyl azides, enabling the synthesis of optically pure γ-lactams. nih.gov

More recent methods involve the use of aminating agents like amino diphenylphosphinates or (1S,2R)-1-amino-2-indanol. etsu.eduddugu.ac.incdnsciencepub.com These reagents can induce ring expansion under mild conditions, often proceeding through a Criegee-like or N,O-ketal intermediate rather than a traditional oxime, thereby avoiding harsh acidic conditions. etsu.educdnsciencepub.com

The table below summarizes some approaches for this transformation.

| Reaction Type | Reagents | Key Intermediate(s) | Product | Ref(s) |

| Beckmann Rearrangement | Cyclobutanone Oxime, Acid (e.g., H₂SO₄) or Tamura's Reagent/HCl | Nitrilium ion, Tetrahedral intermediate | γ-Lactam | researchgate.netuoi.gr |

| Schmidt Reaction | Cyclobutanone, Hydrazoic Acid (HN₃), Lewis/Brønsted Acid | Iminium ether | γ-Lactam | nih.govnih.gov |

| Aza-Baeyer-Villiger | Cyclobutanone, Amino diphenylphosphinates | Criegee-like intermediate | γ-Lactam | ddugu.ac.incdnsciencepub.com |

| Asymmetric Ring Expansion | Prochiral Cyclobutanone, (1S,2R)-1-amino-2-indanol | N,O-Ketal, Iminium species | Chiral γ-Lactam | etsu.eduresearchgate.netnih.gov |

Nitrogen Insertion for γ-Lactam Synthesis

Mechanistic Studies and Theoretical Investigations

The mechanisms governing the reactivity of this compound and related compounds have been elucidated through a combination of experimental probes and computational chemistry.

Classic experimental techniques have been pivotal in substantiating the proposed mechanisms for reactions like the Favorskii rearrangement. A landmark study by Loftfield utilized isotopic labeling with carbon-14 (B1195169) (¹⁴C) on 2-chlorocyclohexanone. etsu.edu The observation of an even distribution of the isotope in the resulting cyclopentanecarboxylic acid product provided strong evidence for the formation of a symmetrical bicyclic intermediate, consistent with the cyclopropanone mechanism. etsu.edu

The existence of the cyclopropanone intermediate has also been supported by trapping experiments . In some cases, the highly reactive cyclopropanone can be intercepted by dienes in a Diels-Alder reaction. wikipedia.org Furthermore, the fact that two different isomeric α-haloketones can lead to the same product mixture supports the involvement of a common intermediate. etsu.edu

For nitrogen insertion reactions, mechanistic experiments have helped to distinguish between different pathways. For example, in certain aza-Baeyer-Villiger type reactions, the rearrangement has been shown to occur from a Criegee-like intermediate before the formation of an oxime, which was corroborated by observing different migratory aptitudes of adjacent groups that align with the Baeyer-Villiger oxidation rather than a classic Beckmann rearrangement. cdnsciencepub.comresearchgate.net Spectroscopic methods like NMR have been used to observe key intermediates, such as N,O-ketals, in asymmetric ring expansion reactions. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms, transition states, and intermediates that are often difficult or impossible to observe experimentally. wiley-vch.deresearchgate.net

For the Favorskii rearrangement , DFT calculations have been used to explore the potential energy surface, comparing the cyclopropanone pathway with the semi-benzylic mechanism and a stepwise pathway involving a zwitterionic oxyallyl cation. wikipedia.orgresearchgate.net These studies help to rationalize why one pathway may be favored over another depending on the substrate's structure and reaction conditions.

In the context of ring expansion reactions , DFT calculations have provided significant insights.

Beckmann Rearrangement: Computational studies on the Beckmann rearrangement of cyclobutanone and cyclohexanone (B45756) oximes have been used to model the transition states and calculate activation energies for different mechanistic pathways, including the role of solvents and catalysts. researchgate.netnih.govunive.it DFT results have supported the proposal that for strained cyclobutanones, the reaction may proceed through a tetrahedral intermediate rather than the classical oxime fragmentation pathway to avoid high-energy intermediates. researchgate.netresearchgate.net

Asymmetric Nitrogen Insertion: For the desymmetrization of prochiral cyclobutanones, DFT calculations have been employed to explain the origins of stereoselectivity. nih.govresearchgate.net These studies have modeled the transition states for the migration step, revealing that the observed diastereoselectivity arises from a Curtin-Hammett scenario, where the product distribution is controlled by the relative energies of the stereodetermining transition states rather than the populations of ground-state intermediates. nih.govresearchgate.netd-nb.info

Aza-Quasi-Favorskii Reaction: In-depth computational studies have been used to elucidate the mechanism of novel rearrangements, revealing, for example, an asynchronous, concerted nitrenoid-type rearrangement pathway for the formation of highly substituted aziridines. nih.gov

The table below highlights findings from selected computational studies.

| Reaction Studied | Computational Method | Key Findings | Ref(s) |

| Asymmetric Nitrogen Insertion of Cyclobutanone | PW6B95-D3//TPSS-D3/def2-TZVP+COSMO-RS | Explained stereoselectivity via a Curtin-Hammett scenario; calculated relative energies of transition states. | researchgate.netd-nb.info |

| Beckmann Rearrangement of Cyclohexanone Oxime | DFT | Investigated reaction pathways (direct rearrangement vs. bimolecular hydrolysis), highlighting the role of intermediates and solvent effects. | unive.it |

| Aza-Quasi-Favorskii Rearrangement | DFT | Revealed a concerted, asynchronous nitrenoid-type rearrangement pathway for aziridine (B145994) formation. | nih.gov |

| Nitrogen Insertion into Cyclobutanones | DFT | Supported a mechanism involving a tetrahedral intermediate, avoiding a classical Beckmann fragmentation for strained rings. | researchgate.netresearchgate.net |

Understanding Reactivity and Selectivity

The chemical behavior of this compound is dictated by the interplay of the strained four-membered ring, the electrophilic carbonyl group, and the adjacent bromine atom, which serves as a good leaving group. This unique structural arrangement leads to a variety of chemical transformations, often proceeding with high reactivity and specific selectivity.

The primary modes of reactivity for this compound include nucleophilic substitution, cycloaddition, reduction, and rearrangement reactions. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution at the carbon atom bearing the bromine. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon from the side opposite to the bromine atom. chemguide.co.uk

Common nucleophiles used in these reactions include:

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group.

Thiocyanates: Potassium thiocyanate (B1210189) allows for the formation of a thiocyanato-substituted cyclobutanone.

Amines and Thiols: These nucleophiles lead to the corresponding amino and thioether derivatives.

Cyanide Ions: The reaction with sodium or potassium cyanide in an ethanolic solution under reflux conditions produces a nitrile. chemguide.co.uk It is crucial to perform this reaction in the absence of water to avoid the competing formation of the hydroxy-substituted product. chemguide.co.uk

The general mechanism for the SN2 reaction with a cyanide ion is depicted below:

Image of the SN2 reaction mechanism for this compound with a cyanide ion.

This reaction is stereospecific, meaning the configuration of the chiral center is inverted during the substitution. edurev.in

Favorskii Rearrangement

A characteristic reaction of this compound is the Favorskii rearrangement, which results in a ring contraction to form cyclopropanecarboxylic acid or its derivatives. dokumen.pubwikipedia.org This rearrangement occurs in the presence of a base, such as a hydroxide or alkoxide. wikipedia.org

The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the bromine atom. This enolate then cyclizes to form a cyclopropanone intermediate, which is subsequently attacked by the nucleophile (e.g., hydroxide). wikipedia.orgchemtube3d.com The resulting intermediate opens up to yield the more stable carbanion, which is then protonated. wikipedia.org

Interestingly, when this compound is treated with water as the base, it undergoes a Favorskii rearrangement. edurev.in However, isotopic labeling studies using D₂O show no incorporation of deuterium into the resulting cyclopropane (B1198618) ring. edurev.in This observation supports a semibenzilic acid rearrangement mechanism rather than the cyclopropanone intermediate mechanism in this specific case, likely due to the strain of the bicyclo[1.1.0]butanone intermediate that would be formed. edurev.in

A visual representation of the Favorskii rearrangement of this compound to cyclopropanecarboxylic acid is shown below. wikimedia.org

Image of the Favorskii rearrangement of this compound.

Ring-Opening Reactions

The strained cyclobutane ring of this compound and its derivatives can undergo ring-opening reactions under certain conditions. For instance, treatment of this compound with Grignard reagents at low temperatures produces 1-substituted 2-bromocyclobutan-1-ols. researchgate.net These intermediates can then undergo thermal ring-opening to yield γ-substituted butyrophenones. researchgate.net

Selectivity in Reactions

The selectivity of reactions involving this compound can be influenced by several factors, including the nature of the reactants, reaction conditions, and the inherent stereochemistry of the molecule.

Regioselectivity: In nucleophilic substitution reactions, the attack occurs specifically at the carbon bearing the bromine atom. In the Favorskii rearrangement, the regioselectivity of the ring opening of the cyclopropanone intermediate is determined by the stability of the resulting carbanion. edurev.in

Stereoselectivity: As mentioned, SN2 reactions proceed with inversion of stereochemistry. edurev.in The Favorskii rearrangement can also be stereoselective, with the stereochemistry of the starting material influencing the stereochemistry of the product. edurev.in For example, the reaction of α,α' (vicinal) dihaloketones in a Favorskii rearrangement is stereoselective, yielding a cis-olefin. edurev.in

The table below summarizes the key reactions of this compound and their characteristic selectivity.

| Reaction Type | Reagents/Conditions | Major Product(s) | Selectivity |

| Nucleophilic Substitution | NaCN, ethanol, heat | Butanenitrile | Regioselective, Stereospecific (SN2) |

| Favorskii Rearrangement | NaOH, H₂O | Cyclopropanecarboxylic acid | Regioselective, Stereoselective |

| Reduction | LiAlH₄ or NaBH₄ | Cyclobutanol and other reduced derivatives | Chemoselective (carbonyl reduction) |

| Cycloaddition | Dienophile, heat/catalyst | Complex cyclic structures | Regioselective, Stereoselective |

| Ring-Opening | 1. Grignard reagent, -78°C; 2. Heat | γ-Substituted butyrophenones | - |

Synthetic Applications of 2 Bromocyclobutanone

Organic Synthesis of Diverse Compounds

The reactivity of 2-bromocyclobutanone enables its use in a range of organic reactions to produce diverse compounds. The primary transformations include nucleophilic substitution, reduction, cycloaddition, and rearrangement reactions.

Nucleophilic Substitution and Cross-Coupling: The bromine atom is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position of the cyclobutanone (B123998) ring. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex cyclobutanone derivatives. a2bchem.com

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), leading to the formation of 2-bromocyclobutanols. This adds another layer of synthetic utility, allowing for the creation of different stereoisomers.

Cycloaddition Reactions: this compound can act as a dienophile in Diels-Alder reactions, facilitating the construction of intricate polycyclic systems.

Rearrangement Reactions: Under basic conditions, this compound can undergo a Favorskii rearrangement. This reaction involves the contraction of the four-membered ring to a three-membered ring, ultimately forming cyclopropanecarboxylic acid derivatives. acs.org

| Reaction Type | Reagents & Conditions | Product Class | Ref |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols, sodium azide (B81097), potassium thiocyanate) | Substituted cyclobutanones | |

| Reduction | Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) | Substituted cyclobutanols | |

| Cycloaddition | Dienophile in Diels-Alder reactions, often requiring catalysts and controlled temperatures | Complex cyclic structures | |

| Favorskii Rearrangement | Base (e.g., NaOH, water) | Cyclopropanecarboxylic acid derivatives | acs.org |

Pharmaceutical and Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. a2bchem.comlookchem.com Its ability to readily participate in chemical reactions makes it a valuable building block for developing new medications and agricultural products like pesticides and herbicides. lookchem.com

A significant application of this compound derivatives is in the synthesis of carbocyclic nucleoside analogues, where the furanose sugar ring of natural nucleosides is replaced by a cyclobutane (B1203170) ring. These analogues are of great interest due to their potential antiviral and antitumor activities.

The synthesis of uracil (B121893) and thymine (B56734) cyclobutane nucleoside analogues has been achieved using a derivative of this compound. Specifically, 3-benzoyloxymethyl-2-bromocyclobutanone is reacted with uracil or thymine. nih.govtandfonline.com

The N-alkylation of uracil with 3-benzoyloxymethyl-2-bromocyclobutanone yields both cis and trans isomers of 1-(2-oxocyclobutyl-4-benzoyloxymethyl)-2,4(1H,3H)-pyrimidinedione, with the trans isomer being the predominant product. nih.govtandfonline.com For thymine, the reaction is more selective, yielding the trans isomer as the only isolable product. nih.govtandfonline.com Subsequent reduction of the ketone with sodium borohydride, followed by debenzoylation, affords the final nucleoside analogues. nih.govtandfonline.com

| Starting Material | Nucleobase | Key Intermediate | Final Product | Ref |

| 3-Benzoyloxymethyl-2-bromocyclobutanone | Uracil | 1-(2-Oxocyclobutyl-4-benzoyloxymethyl)-2,4(1H,3H)-pyrimidinedione | Uracil cyclobutane nucleoside analogue | nih.govtandfonline.com |

| 3-Benzoyloxymethyl-2-bromocyclobutanone | Thymine | 1-(2-Oxocyclobutyl-4-benzoyloxymethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | Thymine cyclobutane nucleoside analogue | nih.govtandfonline.com |

The synthesis of purine (B94841) nucleoside analogues also utilizes this compound derivatives. The reaction of 3-benzoyloxymethyl-2-bromocyclobutanone with 6-chloropurine (B14466) results in the formation of 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone. This N-alkylation produces a mixture of N-9 and N-7 regioisomers. nih.govtandfonline.com Both regioisomers can be reduced and subsequently aminated to yield the corresponding adenine (B156593) nucleoside analogues. nih.govtandfonline.com

Similarly, coupling of 2-bromo-3-benzoyloxycyclobutanone with the parent purine base under basic conditions also produces both N-7 and N-9 alkylated products. mdpi.comnih.gov The N-9 regioisomer can then be stereoselectively reduced and debenzoylated to furnish the target cyclobutane nucleoside analogue. mdpi.com The synthesis of pyrimidine (B1678525) nucleoside analogues can be achieved through the Vorbrüggen coupling of a 3-hydroxymethylcyclobutanone triflate with thymine or uracil, followed by stereoselective hydride reduction. mdpi.com

The unique structural features of this compound make it a valuable tool in the total synthesis of complex natural products.

An important application of this compound is in the synthesis of natural products containing a gem-dimethylcyclobutane motif. researchgate.netnih.govresearchgate.net A reported strategy involves a sequential 1,4-conjugate addition, trapping, and cross-coupling of cyclobutenones, where an intermediate this compound plays a crucial role. researchgate.netnih.govresearchgate.net This intermediate serves as a synthetic handle for further transformations. This methodology has been successfully applied to the total synthesis of several natural products, including (+)-β-caryophyllene, (−)-raikovenal, and (−)-rumphellanones A–C. researchgate.netnih.govresearchgate.net

| Natural Product Class | Synthetic Strategy | Role of this compound | Example Natural Products | Ref |

| gem-Dimethylcyclobutane Terpenoids | Sequential 1,4-conjugate addition/trapping/cross-coupling of cyclobutenones | Key intermediate for further coupling transformations | (+)-β-Caryophyllene, (−)-Raikovenal, (−)-Rumphellanones A–C | researchgate.netnih.govresearchgate.net |

Applications in Natural Product Synthesis

Total Synthesis of Specific Natural Products (e.g., (+)-β-caryophyllene)

The strained four-membered ring of this compound makes it a valuable intermediate in the total synthesis of intricate natural products. A notable example is its application in the synthesis of (+)-β-caryophyllene, a common bicyclic sesquiterpene found in the essential oils of many plants.

Recent research has demonstrated an enantioselective approach to synthesize a range of chiral 2,3-disubstituted cyclobutanones, which serve as key building blocks. nih.govresearchgate.net This method involves a sequential 1,4-conjugate addition, trapping, and cross-coupling of readily available cyclobutenones. nih.govresearchgate.net The resulting intermediate, a this compound derivative, provides a versatile handle for further chemical transformations. nih.govresearchgate.net This strategy has been successfully employed in the total synthesis of several gem-dimethylcyclobutane-containing natural products, including (+)-β-caryophyllene. nih.govresearchgate.net

The synthesis of these natural products often leverages the unique reactivity of the cyclobutane ring. For instance, the synthesis of various dendralenes and 2,3-disubstituted buta-1,3-dienes involves preparing 1,2-disubstituted cyclobutenes from this compound, followed by thermal ring-opening reactions. researchgate.net

Precursors to Biologically Active Molecules

This compound and its derivatives are crucial precursors in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both a bromine atom and a carbonyl group within the strained cyclobutane ring imparts significant reactivity, allowing for a variety of chemical modifications.

One key application is in the synthesis of nucleoside analogs, which are important for their antiviral and anticancer properties. mdpi.com For example, 2-bromo-3-hydroxymethylcyclobutanone has been coupled with purine to create both N-7 and N-9 regioisomers. mdpi.com These isomers can be further elaborated to produce novel cyclobutane nucleoside analogs. mdpi.com The reactivity of the α-bromoketone facilitates nucleophilic substitution with the heterocyclic base, forming the core of the nucleoside analog. mdpi.com

Furthermore, derivatives of this compound are investigated for their potential antimicrobial and anticancer activities. The ability to introduce various substituents onto the cyclobutanone ring through reactions like nucleophilic substitution allows for the generation of a diverse library of compounds for biological screening.

Material Science Applications

The utility of this compound extends into the field of material science, where it is used in the preparation of polymers and other materials with unique characteristics.

Polymer Preparation

While specific details on the polymerization of this compound are not extensively documented in the provided search results, the compound is noted for its use in the preparation of polymers. dtic.mil The reactivity of the bromine atom and the carbonyl group can be exploited to create polymer chains. For instance, the bromine can be substituted in nucleophilic substitution reactions, and the carbonyl group can undergo reduction or other transformations to form linkages in a polymer backbone.

Retrosynthetic Analysis Strategies Involving this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. numberanalytics.comicj-e.org this compound often appears as a key intermediate or synthon in these analyses due to its versatile reactivity.

Disconnection Strategies

In retrosynthetic analysis, the process of breaking bonds is called a disconnection. ic.ac.uk For a molecule containing a cyclobutane ring, several disconnection strategies can be employed.

C-C Bond Disconnection: This is a common strategy to simplify a molecule by breaking a carbon-carbon bond. numberanalytics.com In the context of a molecule derived from this compound, a disconnection might involve breaking a bond formed through a reaction at the carbonyl group or a substitution at the bromine-bearing carbon.

C-X Bond Disconnection: This involves breaking a bond between a carbon atom and a heteroatom (X), such as the C-Br bond in this compound. numberanalytics.comic.ac.uk This disconnection leads back to a simpler cyclobutanone precursor and a bromide synthon.

Functional Group Interconversion (FGI): This involves converting one functional group into another to simplify the retrosynthesis. numberanalytics.com For example, a more complex functional group on a cyclobutane ring might be retrosynthetically converted back to the ketone or bromide of this compound.

Ring Contractions: this compound can undergo Favorskii-type rearrangements, leading to the formation of cyclopropanecarboxylic acid derivatives. dokumen.pubacs.org In a retrosynthetic sense, a cyclopropane-containing target molecule might be disconnected back to a this compound precursor. This represents a powerful strategy for accessing three-membered rings from four-membered ring starting materials. acs.org

Functional Group Interconversions

This compound serves as a versatile intermediate for various functional group interconversions, primarily involving reactions at the carbonyl group and substitution of the bromine atom. These transformations allow for the synthesis of a diverse range of cyclobutane derivatives. a2bchem.com

The primary reactions involving functional group interconversions of this compound are nucleophilic substitution, reduction, and rearrangement reactions.

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups onto the cyclobutane ring.

Synthesis of α-Aminocyclobutanones: this compound reacts with amines to yield α-aminocyclobutanone derivatives.

Synthesis of α-Thiocyclobutanones: Reaction with thiols or thiocyanate (B1210189) salts can introduce a sulfur-containing functional group.

Formation of Cyclobutane Nucleoside Analogues: this compound derivatives can undergo N-alkylation with purine bases, such as 6-chloropurine, to form the corresponding cyclobutane nucleoside analogues. This reaction can produce a mixture of N-9 and N-7 regioisomers. nih.gov

Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a hydroxyl group, leading to the formation of 2-bromocyclobutanol. This transformation is typically achieved using hydride-based reducing agents. The resulting bromohydrin is a valuable intermediate for further synthetic manipulations.

| Reactant | Reagent | Product | Reference |

| This compound | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | 2-Bromocyclobutanol | |

| 2-(6-Chloropurinyl)-3-benzoyloxymethylcyclobutanone | Hydride reduction | Corresponding adenine nucleoside analogues | nih.gov |

Table 1: Examples of Reduction Reactions

Rearrangement Reactions

Under basic conditions, this compound can undergo a Favorskii-type rearrangement. edurev.in This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack to yield a ring-contracted product, a cyclopropanecarboxylic acid derivative. edurev.ingoogle.com However, for this compound, a semibenzilic acid rearrangement mechanism has also been proposed, particularly when treated with water as the base, which avoids the incorporation of deuterium (B1214612) when the reaction is performed in D₂O. edurev.in This rearrangement provides an efficient route to highly functionalized cyclopropane (B1198618) compounds. google.com

Umpolung Strategies

Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal reactivity of a functional group. numberanalytics.comwikipedia.org In the context of this compound, the α-carbon is typically electrophilic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. Umpolung strategies aim to reverse this polarity, making the α-carbon nucleophilic.

While direct umpolung of this compound itself is not commonly described, it serves as a precursor to intermediates that are used in umpolung-type reactions. The concept of reversing the polarity of the acyl group is central to these strategies. dnmfaizpur.org

A key application involves the use of this compound in sequential reactions that ultimately generate a nucleophilic species at a position that was initially electrophilic. For instance, it can be an intermediate in multi-step syntheses where an initial conjugate addition to a cyclobutenone is followed by trapping and subsequent cross-coupling reactions. researchgate.net

Generation of Acyl Anion Equivalents

One of the foundational strategies in umpolung chemistry is the creation of masked acyl anions. wikipedia.orgdnmfaizpur.org While not a direct reaction of this compound, the principles can be applied to its derivatives. For example, converting the ketone to a dithiane would allow for deprotonation at the α-carbon, effectively reversing its polarity and enabling it to act as a nucleophile. wikipedia.org

Favorskii Rearrangement as an Umpolung-Related Transformation

| Starting Material | Reagent/Condition | Key Transformation/Intermediate | Product Type | Reference |

| α-Halocyclobutanone | Base (e.g., NaOH, Water) | Favorskii Rearrangement / Semibenzilic Rearrangement | Cyclopropanecarboxylic acid derivative | edurev.ingoogle.com |

| Cyclobutenone | 1. Conjugate Addition 2. Trapping | Intermediate this compound | 2,3-disubstituted cyclobutanones | researchgate.net |

Table 2: Umpolung-Related Strategies and Applications

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Transformations

The development of new catalytic methods to functionalize 2-bromocyclobutanone and its derivatives is a burgeoning area of research. The strained ring and the carbon-bromine bond provide multiple reaction sites for catalytic activation.

Recent work has demonstrated the utility of copper catalysis in three-component Mannich-type reactions, utilizing cyclobutanone (B123998), various aldehydes, and amide derivatives to produce β-acylamino cyclobutanone compounds. rsc.org This solvent-free method, promoted by a combination of Cu(OTf)₂ and TIPSCl, expands the scope of using strained ketones in complex transformations. rsc.org Furthermore, palladium catalysis has been successfully employed in cross-coupling reactions. For instance, an intermediate this compound can be used as a synthetic handle for subsequent coupling transformations, enabling the construction of complex molecular frameworks. researchgate.netresearchgate.netresearchgate.net

Another promising frontier is the catalytic enantioselective C-H functionalization of cyclobutane (B1203170) rings. Researchers have developed a sequential process involving the enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C–H silylation to create contiguous stereocenters. nih.gov Gold catalysis is also emerging as a powerful tool for transformations involving small rings, with potential applications in activating and rearranging cyclobutanone derivatives. acs.org

Table 1: Examples of Catalytic Transformations Involving Cyclobutanone Derivatives

| Catalytic System | Reaction Type | Product Class | Reference |

| Cu(OTf)₂/TIPSCl | Three-component Mannich reaction | β-Acylamino cyclobutanones | rsc.org |

| Pd(OAc)₂ | Cross-coupling | 2,3-disubstituted cyclobutanones | researchgate.net |

| RuCl(S,S)-Tsdpen / Ir-catalyst | Sequential reduction / C-H silylation | Chiral benzocyclobutenols and cyclobutanols | nih.gov |

| Rhodium(II) catalyst | Bicyclobutanation/Homoconjugate addition | Substituted cyclobutanes | researchgate.net |

Exploration of New Chemical Space in Drug Discovery

Cyclobutane rings are intriguing structural motifs found in numerous natural products and are considered "privileged scaffolds" for drug discovery. researchgate.netnih.gov Their rigid, three-dimensional nature provides a way to escape the "flatland" of aromatic ring systems that dominate many current pharmaceuticals. researchgate.net this compound serves as a key starting material for accessing this valuable chemical space.

Derivatives of this compound are being investigated for a range of biological activities, including potential antimicrobial and anticancer properties. The ability to use this compound as a versatile intermediate allows for the synthesis of diverse libraries of compounds for biological screening. For example, it provides a crucial synthetic handle for creating complex natural products, such as those containing a gem-dimethyl cyclobutane moiety. researchgate.netresearchgate.netresearchgate.net The formal synthesis of drug molecules like baclofen (B1667701) and pregabalin (B1679071) has been achieved through asymmetric rearrangements of cyclobutanones, demonstrating the compound's utility in medicinal chemistry. nih.gov

The exploration of new chemical space is driven by the development of synthetic routes to novel scaffolds. The reactivity of this compound in nucleophilic substitutions and cycloadditions allows for its incorporation into a wide variety of molecular architectures, making it a valuable tool for drug discovery programs.

Stereoselective Functionalization of Cyclobutanes and Cyclobutanones

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the ring strain. rsc.org this compound is at the forefront of research aimed at addressing this challenge. The development of methods for the stereoselective functionalization of this and related compounds is critical for synthesizing enantiomerically pure molecules for pharmaceutical and material science applications. researchgate.net

A notable strategy involves the enantioselective 1,4-conjugate addition to a cyclobutenone, followed by trapping of the enolate to create a this compound intermediate with a defined stereocenter. researchgate.net This intermediate can then undergo further stereospecific transformations. researchgate.net Other catalytic approaches include the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) to construct α-quaternary cyclobutanones with high enantioselectivity. thieme-connect.com

Organocatalysis also presents a powerful tool for the enantioselective functionalization of cyclobutanones. unica.it For instance, amino acids and their derivatives have been used to catalyze asymmetric aldol (B89426) and nitro-Michael reactions on substituted cyclobutanones. unica.it Furthermore, ring contraction reactions of pyrrolidines have been developed to produce multisubstituted cyclobutanes in a stereospecific manner, highlighting the diverse strategies being employed to control the stereochemistry of four-membered rings. acs.orgnih.govresearchgate.net

Table 2: Selected Stereoselective Reactions for Cyclobutane Synthesis

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Sequential Conjugate Addition/Trapping | Trapping of enolate with an electrophilic bromine source | Creates chiral 2,3-disubstituted cyclobutanones | researchgate.net |

| Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Pd/PHOX catalyst system | Forms α-quaternary cyclobutanones with high ee | thieme-connect.com |

| Ring Contraction of Pyrrolidines | Iodonitrene-mediated nitrogen extrusion | Stereospecific formation of cyclobutanes from chiral pyrrolidines | nih.govresearchgate.net |

| Asymmetric Nitrogen Insertion | Chiral amine induces rearrangement of prochiral cyclobutanones | Access to chiral γ-lactams | nih.gov |

Computational Design and Optimization of Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. numberanalytics.com Methods such as Density Functional Theory (DFT) are increasingly applied to study the mechanisms, reactivity, and selectivity of reactions involving strained ring systems like this compound. numberanalytics.compitt.edu

Computational studies can provide deep insights into reaction pathways. numberanalytics.com For example, DFT calculations have been used to elucidate the diastereoselectivity of Norrish-Yang photocyclization reactions that form spirocarbocycles, revealing that the selectivity is controlled by substrate conformation and intramolecular hydrogen bonding. acs.org In transition-metal-catalyzed reactions, computational models help to understand ligand effects, conformational flexibility, and the roles of solvents and additives, which can guide the rational design of more efficient and selective catalysts. pitt.edu

For pericyclic reactions, such as the electrocyclic ring-opening of cyclobutenones to vinyl ketenes, computational analysis can predict activation barriers and the influence of substituents on reactivity. numberanalytics.comwikipedia.org By modeling transition states, chemists can rationalize the regioselectivity of subsequent cycloadditions. wikipedia.org The integration of computational methods with experimental work accelerates the optimization of reaction conditions and facilitates the discovery of novel transformations for building blocks like this compound. numberanalytics.com

Integration of this compound into Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The multifunctional nature of this compound makes it an ideal substrate for designing novel cascade sequences.

The α-bromo ketone functionality is analogous to the α-halo-N-tosylhydrazones used in palladium-catalyzed three-component cascade reactions. pku.edu.cn In these processes, an initial nucleophilic attack generates an intermediate that then participates in further catalytic cycles. pku.edu.cn A similar strategy could be envisioned for this compound, where initial substitution of the bromide is followed by a reaction involving the ketone.

The inherent reactivity of the cyclobutanone ring itself can also drive cascade processes. For instance, the Danheiser benzannulation involves a cascade of pericyclic reactions initiated by the thermal ring-opening of a cyclobutenone to a vinyl ketene (B1206846), which then undergoes cycloaddition and electrocyclization. wikipedia.org this compound can serve as a precursor to the vinylcyclobutenones needed for such cascades. Additionally, Brønsted acid-mediated cascades have been shown to transform related bromo-substituted rings into complex heterocyclic products like 3-(2-bromoethyl)benzofurans, suggesting a rich area for future exploration with this compound. acs.orgunica.it The combination of enzymatic and chemical catalytic steps in one-pot processes is another promising avenue, where the reduction of the ketone could be followed by a base-mediated ring closure or rearrangement. mdpi.com

常见问题

Basic Research Questions

Q. What established methods are used for synthesizing 2-Bromocyclobutanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of cyclobutanone derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes varying temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants. Reaction progress is monitored via TLC or GC-MS. Post-synthesis purification employs column chromatography or recrystallization. Critical variables include avoiding over-bromination and controlling reaction exothermicity .